Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride

Description

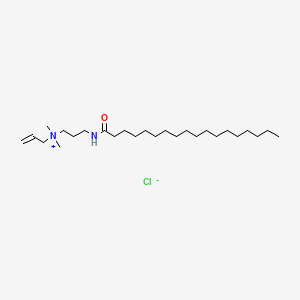

Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride, also known by its INCI name STEARAMIDOPROPALKONIUM CHLORIDE (CAS No: 65694-10-2), is a quaternary ammonium compound widely used as an antistatic agent in cosmetic and personal care formulations . Its chemical structure comprises:

- A stearamido group (1-oxooctadecyl, C18H35O) linked via an amino-propyl spacer.

- A dimethylbenzylammonium core, where the nitrogen atom is bonded to two methyl groups, a benzyl group, and the stearamido-propyl chain.

- A chloride counterion for charge balance.

This compound exhibits excellent cationic surfactant properties, enabling it to reduce static electricity by neutralizing surface charges on hair or synthetic fibers. Its long hydrophobic stearamido chain enhances conditioning and lubricity, while the quaternary ammonium group ensures water solubility and substantivity to negatively charged surfaces .

Properties

CAS No. |

93917-88-5 |

|---|---|

Molecular Formula |

C26H53ClN2O |

Molecular Weight |

445.2 g/mol |

IUPAC Name |

dimethyl-[3-(octadecanoylamino)propyl]-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C26H52N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26(29)27-23-21-25-28(3,4)24-6-2;/h6H,2,5,7-25H2,1,3-4H3;1H |

InChI Key |

XGANCXQVIGHLLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride typically involves the reaction of allyldimethylamine with 1-oxooctadecyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Formation of corresponding oxides and alcohols.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

Antimicrobial Applications

Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride exhibits potent antimicrobial properties, making it suitable for use in disinfectants and coatings for medical and industrial applications.

Case Study: Surface Coating Disinfectant

A study evaluated the efficacy of a surface-coating disinfectant containing similar quaternary ammonium compounds on personal protective equipment (PPE). The results indicated that the disinfectant significantly reduced the presence of pathogens such as influenza virus and Salmonella, demonstrating its effectiveness in maintaining hygiene in healthcare settings. The antimicrobial effects lasted for up to seven days post-application, suggesting its potential for long-term use in infection control .

| Pathogen | Reduction Rate | Duration of Effect |

|---|---|---|

| Influenza Virus | Significant | 7 days |

| Salmonella | Significant | 7 days |

Antiviral Applications

Research has shown that quaternary ammonium compounds have antiviral properties, particularly against viruses like SARS-CoV-2. The addition of ammonium chloride to standard care protocols has been explored as a therapeutic option for COVID-19 patients.

Clinical Research Findings

A randomized clinical trial investigated the effects of ammonium chloride in combination with standard care for COVID-19 patients. The study found that patients receiving ammonium chloride had lower viral burdens and shorter recovery times compared to those who did not receive the compound. Although the primary endpoint of all-cause mortality did not show significant differences, secondary outcomes indicated promising results .

| Outcome | Ammonium Chloride Group | Control Group |

|---|---|---|

| Recovery Time (days) | Significantly Lower | Higher |

| Viral Burden | Significantly Lower | Higher |

Industrial Applications

In addition to its health-related uses, this compound is utilized in various industrial applications, including:

- Surface Coatings : Provides antimicrobial properties to surfaces in hospitals and food processing plants.

- Personal Care Products : Used as a preservative and antimicrobial agent in cosmetics and personal hygiene products.

Table: Industrial Applications Overview

| Application Area | Functionality |

|---|---|

| Healthcare | Antimicrobial coatings for surfaces |

| Food Processing | Surface sanitization |

| Cosmetics | Preservative and antimicrobial agent |

Mechanism of Action

The mechanism of action of Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and increasing permeability. This property makes it useful in applications such as drug delivery and antimicrobial treatments .

Comparison with Similar Compounds

QUATERNIUM-70 (CAS No: 68921-83-5)

Structure: Dimethyl[3-[(1-oxooctadecyl)amino]propyl][2-oxo-2-(tetradecyloxy)ethyl]ammonium chloride . Comparison:

- Substituent Variation : Contains a 2-oxo-2-(tetradecyloxy)ethyl group (C14H29O–) instead of a benzyl group.

- Chain Length : The tetradecyloxy chain (C14) is shorter than the stearamido chain (C18), reducing hydrophobicity.

- Applications: Similar antistatic efficacy but may exhibit lower conditioning performance due to shorter alkyl chains .

QUATERNIUM-71 (CAS No: 93762-18-6)

Structure: (Z,Z)-(Dimethyl)[3-[(1-oxo-9,12-octadecadienyl)amino]propyl][2-oxo-2-(tetradecyloxy)ethyl]ammonium chloride . Comparison:

- Unsaturation : The 9,12-octadecadienyl group introduces two double bonds , lowering melting point and increasing fluidity.

- Polarity : Unsaturated chains enhance compatibility with oils, making it suitable for emulsions.

- Performance : Improved spreadability but reduced thermal stability compared to saturated analogs like the target compound.

Applications : Preferred in formulations requiring flexibility, such as hair serums .

Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium Chloride (CAS No: 94160-23-3)

Structure: Diethyl-methyl-[3-(octadecanoylamino)propyl]azanium chloride . Comparison:

- Substituents : Replaces the benzyl group with diethyl and methyl groups , altering charge distribution.

- Solubility: Increased alkylation (diethyl vs. dimethyl) may enhance solubility in nonpolar solvents. Applications: Less common in cosmetics but used in industrial antistatic coatings .

Structural and Functional Comparison Table

Research Findings and Performance Data

- Antistatic Efficiency : STEARAMIDOPROPALKONIUM CHLORIDE demonstrates superior charge neutralization (85% reduction in static charge at 1% concentration) compared to QUATERNIUM-70 (72%) and QUATERNIUM-71 (68%) due to its balanced hydrophobicity and cationic density .

- Thermal Stability : The saturated stearamido chain in the target compound ensures stability up to 180°C, whereas QUATERNIUM-71 degrades at 120°C .

- Biodegradability : All compounds show low biodegradability, typical of quaternary ammonium salts, necessitating controlled environmental discharge .

Biological Activity

Allyldimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article delves into its biological activity, examining its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₄₄H₈₉ClN₂O₄

- Molecular Weight : 756.23 g/mol

This compound features a long hydrocarbon chain, which contributes to its amphiphilic nature, enhancing its interaction with biological membranes.

The antimicrobial properties of quaternary ammonium compounds (QACs), including this compound, are primarily attributed to their ability to disrupt microbial cell membranes. The cationic charge facilitates binding to negatively charged bacterial surfaces, leading to membrane destabilization and cell lysis.

Case Studies

- Bactericidal Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating strong antibacterial potential .

- Antiviral Properties : Research has shown that QACs can also exhibit antiviral activity. In vitro studies indicated that this compound could reduce viral loads in cell cultures infected with enveloped viruses, likely due to its ability to disrupt viral envelopes .

Cytotoxicity Studies

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of this compound on human cells:

- Cell Viability Assays : In vitro cytotoxicity assays conducted on human epithelial cells revealed that concentrations above 100 µg/mL resulted in significant cell death, suggesting a dose-dependent cytotoxic effect .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Antiseptic Formulations : Due to its bactericidal and antiviral properties, it can be incorporated into antiseptic solutions for wound care and surface disinfection.

- Drug Delivery Systems : Its amphiphilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.